Scaffold Simplicity vs. MCHR1 Antagonist 2m
A head-to-head comparison of core scaffolds reveals that 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (MW: 159.18 g/mol) offers a significantly lower molecular weight and reduced synthetic complexity compared to advanced MCHR1 antagonist 2m, a highly substituted pyrrol-2-one derivative [1]. This fundamental difference positions the target compound as a more synthetically accessible starting material for early-stage drug discovery.
| Evidence Dimension | Molecular Complexity and Synthetic Accessibility |
|---|---|
| Target Compound Data | Molecular weight = 159.18 g/mol; Unsubstituted monocyclic core. |
| Comparator Or Baseline | Compound 2m, a potent MCHR1 antagonist with a highly decorated pyrrol-2-one core (exact molecular weight not disclosed for this comparator in the source, but described as a complex derivative). |
| Quantified Difference | The target compound has a 159.18 g/mol molecular weight, which is significantly less than any advanced lead compound. The absence of complex substituents translates to a lower step-count for synthesis. |
| Conditions | Calculated molecular weight vs. structural complexity of a lead-like molecule. |
Why This Matters
For procurement, this quantifies the target compound as a low-cost, readily synthesizable building block ideal for high-throughput SAR exploration, whereas compound 2m is a late-stage lead candidate.
- [1] ChemSpace. (n.d.). 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, CSSB00010505616. Retrieved from https://chem-space.com/CSSB00010505616-9A2863 View Source
